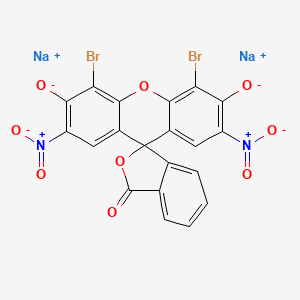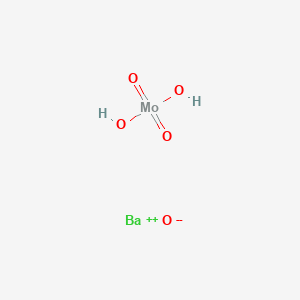
Barium(2+) molybdic acid oxidandiide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+) molybdic acid oxidandiide is a complex inorganic compound that combines barium ions with a molybdenum-based oxo complex
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+) molybdic acid oxidandiide typically involves the reaction of barium salts with molybdenum oxo complexes under controlled conditions. One common method involves the use of barium chloride and molybdenum trioxide in an aqueous solution, followed by controlled precipitation and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where barium salts and molybdenum oxo complexes are combined under optimized conditions to ensure high yield and purity. The process may include steps such as filtration, drying, and purification to obtain the final product.
化学反応の分析
Types of Reactions
Barium(2+) molybdic acid oxidandiide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to substrates.
Reduction: It can be reduced to form lower oxidation state molybdenum complexes.
Substitution: Ligand exchange reactions can occur, where ligands in the molybdenum complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as phosphines can be used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines or sulfides.
Major Products
Oxidation: Formation of oxo-peroxo molybdenum complexes.
Reduction: Formation of mono-oxo molybdenum complexes.
Substitution: Formation of new molybdenum-ligand complexes.
科学的研究の応用
Barium(2+) molybdic acid oxidandiide has several scientific research applications:
Catalysis: Used as a catalyst in oxidation reactions, including the epoxidation of alkenes.
Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.
Biology and Medicine: Studied for its role in mimicking the activity of molybdenum oxotransferases, which are enzymes involved in oxygen atom transfer reactions
作用機序
The mechanism of action of Barium(2+) molybdic acid oxidandiide involves the transfer of oxygen atoms from the molybdenum center to substrates. This process is facilitated by the high-valent molybdenum-oxo core, which can activate molecular oxygen and transfer it to various substrates. The molecular targets include phosphines and sulfides, which undergo oxidation to form corresponding oxides .
類似化合物との比較
Similar Compounds
Molybdenum trioxide: Another molybdenum-based compound with similar oxidation properties.
Bismuth molybdate: Known for its catalytic activity in selective oxidation reactions.
Tungsten oxo complexes: Similar in structure and reactivity to molybdenum oxo complexes.
Uniqueness
Barium(2+) molybdic acid oxidandiide is unique due to the presence of barium ions, which can influence the compound’s solubility, stability, and reactivity. The combination of barium and molybdenum oxo complexes provides distinct properties that are not observed in other similar compounds .
特性
IUPAC Name |
barium(2+);dihydroxy(dioxo)molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Mo.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVLFVDUYGMLG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].O[Mo](=O)(=O)O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH2MoO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8057517.png)
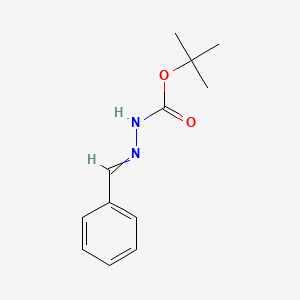
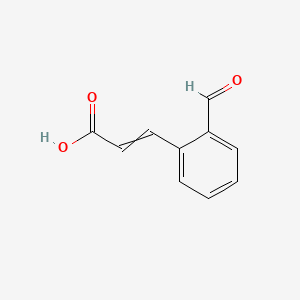
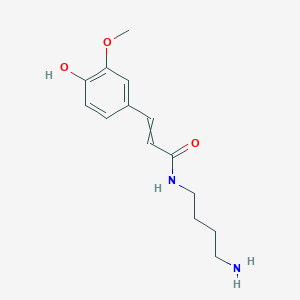
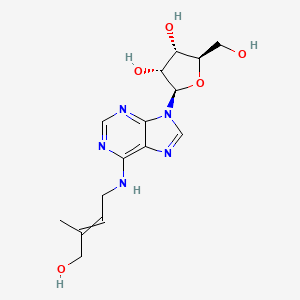
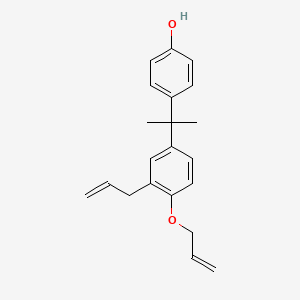
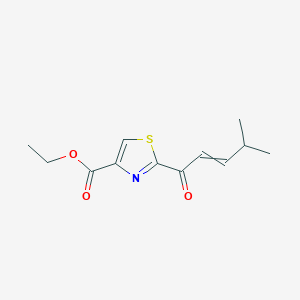
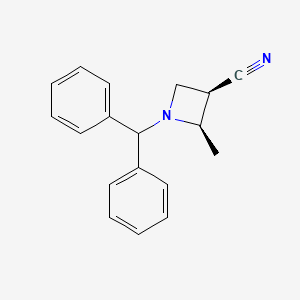
![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
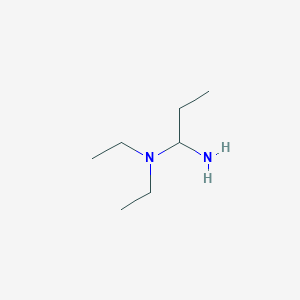
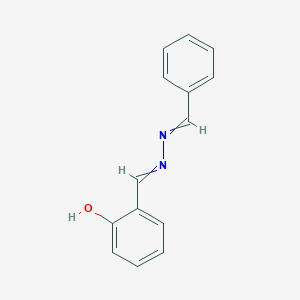
![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)
